molecular formula C21H27N7 B5489820 1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5489820
M. Wt: 377.5 g/mol
InChI Key: MRHIHCSPLIHVBC-MAUKXSAKSA-N
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Description

The compound “1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups including an amine, a pyridine, and a pyrazolo[3,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 3D conformation of the molecule could also be influenced by the stereochemistry at the quinolizine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms could make it more polar, and the complex ring system could influence its boiling and melting points .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were a potential drug, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-27-21-17(14-24-27)20(25-19(26-21)16-6-4-9-22-12-16)23-13-15-7-5-11-28-10-3-2-8-18(15)28/h4,6,9,12,14-15,18H,2-3,5,7-8,10-11,13H2,1H3,(H,23,25,26)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHIHCSPLIHVBC-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3CCCN4C3CCCC4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=NC(=C2C=N1)NC[C@@H]3CCCN4[C@@H]3CCCC4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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